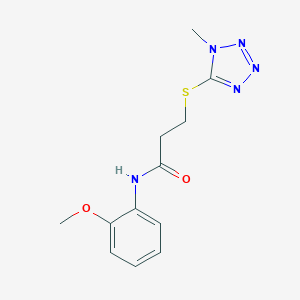![molecular formula C18H21NO6S B270017 2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270017.png)
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TMA-2 and is a derivative of the phenethylamine family of compounds. TMA-2 has been studied extensively for its potential use in treating various medical conditions, including cancer, neurodegenerative diseases, and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of TMA-2 is not fully understood. However, research has shown that TMA-2 works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. TMA-2 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TMA-2 has been shown to have several biochemical and physiological effects. Research has shown that TMA-2 can induce apoptosis, or programmed cell death, in cancer cells. TMA-2 has also been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. In addition, TMA-2 has been shown to have neuroprotective effects and can help to prevent the death of brain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages for use in laboratory experiments. TMA-2 is a highly potent compound and can be used at low concentrations, which reduces the risk of toxicity. TMA-2 is also stable and can be stored for long periods without degradation. However, TMA-2 has some limitations for use in laboratory experiments. TMA-2 is a relatively complex compound and requires specialized equipment and expertise for synthesis. In addition, TMA-2 is not widely available and can be expensive to obtain.
Direcciones Futuras
There are several future directions for research on TMA-2. One area of research is the development of new synthetic methods for TMA-2 that are more efficient and cost-effective. Another area of research is the investigation of the potential use of TMA-2 in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of TMA-2 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of TMA-2 involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde and 4-methylbenzenesulfonyl chloride to form the intermediate 3,4,5-trimethoxyphenyl 4-methylbenzenesulfonate. This intermediate is then coupled with N-acetylglycine to form the final product, 2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide. The synthesis of TMA-2 requires specialized equipment and expertise and is typically performed in a laboratory setting.
Aplicaciones Científicas De Investigación
TMA-2 has been studied extensively for its potential therapeutic applications. Research has shown that TMA-2 has significant anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. TMA-2 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that TMA-2 has neuroprotective properties and can help to prevent the death of brain cells.
Propiedades
Nombre del producto |
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C18H21NO6S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO6S/c1-12-5-7-14(8-6-12)26(21,22)11-17(20)19-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,19,20) |
Clave InChI |
CYPGJJHCDKMPCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B269938.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)

![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)
![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)


![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)